molecular formula C7H7BrO3 B13695592 4-Bromo-5-methoxy-1,2-benzenediol

4-Bromo-5-methoxy-1,2-benzenediol

Cat. No.: B13695592
M. Wt: 219.03 g/mol
InChI Key: KEBZVJOADUWFBM-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-1,2-benzenediol is an organic compound with the molecular formula C7H7BrO3 It is a derivative of benzenediol, where the benzene ring is substituted with a bromine atom at the 4-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-1,2-benzenediol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-methoxy-1,2-benzenediol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-1,2-benzenediol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-methoxy-1,2-benzenediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the insulin signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4,5-dihydroxybenzyl-1,2-benzenediol: Another brominated benzenediol with similar inhibitory activity against PTP1B.

    5-Methoxy-1,2-benzenediol: Lacks the bromine atom but shares the methoxy and dihydroxy functionalities.

    4-Bromo-1,2-benzenediol: Similar structure but lacks the methoxy group.

Uniqueness

4-Bromo-5-methoxy-1,2-benzenediol is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

4-bromo-5-methoxybenzene-1,2-diol

InChI

InChI=1S/C7H7BrO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3

InChI Key

KEBZVJOADUWFBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)O)Br

Origin of Product

United States

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